(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
Description
This compound is a complex quaternary ammonium salt featuring an azo (-N=N-) linkage, nitro (-NO₂), and dichloro substituents. Its structure comprises:
- A 2,6-dichloro-4-nitrophenyl group, contributing strong electron-withdrawing properties.
- An azo-phenyl bridge, enabling conjugation and light absorption (common in dyes).
- A quaternary ammonium moiety (trimethylammonium methyl sulphate), imparting water solubility and cationic character.
This compound is hypothesized to function as a cationic azo dye or biologically active surfactant, leveraging its structural features for interactions with negatively charged substrates (e.g., nucleic acids, membranes) . However, its specific applications remain underexplored in the provided evidence.
Properties
CAS No. |
37713-38-5 |
|---|---|
Molecular Formula |
C20H27Cl2N5O6S |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H24Cl2N5O2.CH4O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5-6(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OMAWCUOTEHMCOL-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of [2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulfate typically involves a multi-step process. The initial step includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with N,N-dimethylethylenediamine. The final step involves quaternization with methyl sulfate to yield the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
[2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of colored materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins and nucleic acids, altering their structure and function. This interaction is often mediated through electrostatic and hydrophobic forces, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties Comparison
| Property | Target Compound | Congo Red | Benzalkonium Chloride |
|---|---|---|---|
| Water Solubility | High (quaternary ammonium) | Moderate (sulfonate) | High |
| Charge | Cationic | Anionic | Cationic |
| UV-Vis Absorption | Likely strong (azo + NO₂) | 497 nm (pH-dependent) | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
